2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol
Description
Contextualization of Alkene, Ether, and Alcohol Functionalities in Contemporary Organic Synthesis
In modern organic synthesis, the presence of alkene, ether, and alcohol functionalities within a single molecule offers a rich tapestry of synthetic possibilities. Each of these groups imparts distinct reactivity, allowing for a wide range of chemical manipulations.
Alkenes , characterized by a carbon-carbon double bond, are a cornerstone of organic synthesis. This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond, the latter of which is electron-rich and susceptible to attack by electrophiles. This reactivity makes alkenes versatile precursors for a multitude of transformations, including addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation, and hydration), oxidation reactions (e.g., epoxidation and ozonolysis), and polymerization. Furthermore, the alkene moiety is a key participant in numerous carbon-carbon bond-forming reactions, such as the Heck reaction and olefin metathesis, which are pivotal in the construction of complex molecular architectures.
Ethers , which feature an oxygen atom connected to two alkyl or aryl groups, are generally considered to be relatively unreactive. This chemical inertness makes them excellent choices as solvents for many organic reactions and as protecting groups for more reactive functionalities, such as alcohols. rsc.org By temporarily masking a reactive site, chemists can carry out transformations on other parts of a molecule without unintended side reactions. rsc.org The ether linkage can be cleaved under specific, often harsh, acidic conditions, allowing for the deprotection of the functional group at a later synthetic stage.
Alcohols , containing a hydroxyl (-OH) group, are among the most versatile functional groups in organic chemistry. mdpi.com The polar nature of the O-H bond allows alcohols to act as both weak acids and weak bases. They can be oxidized to form aldehydes, ketones, or carboxylic acids, and can undergo nucleophilic substitution reactions. mdpi.com The hydroxyl group can also be converted into a better leaving group, facilitating a variety of substitution and elimination reactions. mdpi.com Furthermore, enantiomerically pure alcohols are highly sought-after as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. datapdf.com
The combination of these three functionalities in a single molecule, as seen in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, creates a powerful synthetic intermediate. The alcohol offers a site for further functionalization or for attachment to other molecules. The ether linkage provides a stable connection, while the brominated alkene presents a reactive handle for a variety of coupling and addition reactions.
Research Significance of Brominated Unsaturated Ethers with Terminal Hydroxyl Groups
The specific arrangement of a brominated unsaturated ether with a terminal hydroxyl group imparts significant research value due to the potential for diverse and selective chemical transformations. The presence of the bromine atom on the double bond, in particular, opens up a range of synthetic possibilities that are of great interest in contemporary organic chemistry.
Brominated organic compounds are widely utilized in organic synthesis. Bromination is a key transformation that can introduce a reactive handle into a molecule, which can then be further functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
The vinylic bromide in the "2-bromoallyl" moiety of the target compound is particularly significant. Vinylic halides are known to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. This makes compounds containing this motif valuable building blocks for the synthesis of highly substituted alkenes.
Furthermore, the terminal hydroxyl group adds another layer of synthetic utility. This -OH group can serve as a point of attachment for other molecular fragments through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This bifunctionality—the reactive brominated alkene and the versatile alcohol—allows for the sequential or orthogonal functionalization of the molecule, making it a potentially valuable intermediate in multi-step syntheses.
The research significance of such compounds lies in their potential application as precursors for:
Complex natural product synthesis: Many biologically active natural products contain highly functionalized acyclic and cyclic ether subunits.
Pharmaceutical drug discovery: The ability to introduce diverse substituents via cross-coupling reactions makes these compounds attractive scaffolds for the generation of libraries of new molecules for biological screening.
Materials science: The polymerizable alkene functionality, combined with the potential for further modification, could be utilized in the development of functional polymers with tailored properties.
Scope and Objectives of Academic Investigations into this compound
While specific academic investigations focusing solely on this compound are not extensively documented in publicly available literature, the research scope and objectives for such a compound can be inferred based on the known reactivity of its constituent functional groups and the study of analogous structures.
A primary objective of academic investigations into this compound would likely be the exploration of its synthetic utility . This would involve:
Development of efficient and stereoselective synthetic routes to this compound itself. This could involve the Williamson ether synthesis between a protected ethylene (B1197577) glycol and 2,3-dibromopropene, followed by deprotection.
Investigation of its reactivity in a range of chemical transformations. This would include a systematic study of its participation in various palladium-catalyzed cross-coupling reactions at the vinylic bromide position. The goal would be to assess the scope of compatible coupling partners and the efficiency of these reactions.
Functionalization of the terminal hydroxyl group. Research would likely explore the conversion of the alcohol to other functional groups, such as esters, ethers, and halides, and the impact of these modifications on the reactivity of the brominated alkene.
Another key objective would be the synthesis of novel and complex molecular architectures . By utilizing the dual reactivity of the molecule, researchers could aim to construct:
Linear and branched polyether structures through polymerization or step-wise addition reactions.
Macrocyclic compounds by designing intramolecular reactions that involve both the alkene and the alcohol (or a derivative thereof).
Libraries of compounds for biological screening by systematically varying the substituents introduced via cross-coupling and at the hydroxyl terminus.
Finally, a thorough investigation would also include the detailed characterization of the compound and its derivatives . This would involve the use of various spectroscopic techniques to confirm the structure and stereochemistry of the synthesized molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 4131-71-9 |
| Alternative Names | 2-(2-bromo-allyloxy)-ethanol |
Interactive Data Table: Spectroscopic Data of a Related Compound (2-Bromoethanol)
| Spectroscopic Technique | Key Features |
| ¹H-NMR (CDCl₃/TMS) | δ [ppm]: 2.20 (s, 1H), 3.55 (t, 2H, J=7 Hz), 3.80 (t, 2H, J=7 Hz) |
| Mass Spectrometry | Molecular Ion Peak (m/z) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4131-71-9 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enoxy)ethanol |
InChI |
InChI=1S/C5H9BrO2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
SILJJCYOPGTJBR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCCO)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol
Reactions Involving the Terminal Hydroxyl Group
The terminal hydroxyl group (–OH) is a versatile functional group characteristic of primary alcohols. msu.edu Its oxygen atom is nucleophilic, and the C-O and O-H bonds are polarized, rendering the carbon and hydrogen atoms electrophilic. msu.edu This allows for a variety of reactions, including esterification, etherification, oxidation, and nucleophilic substitution.
The nucleophilic oxygen of the hydroxyl group can react with various electrophiles to form esters and ethers.
Esterification: In the presence of an acid catalyst, 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. This reaction typically proceeds through nucleophilic acyl substitution.
Etherification: To form further ether linkages, the hydroxyl group can be deprotonated by a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide via a Williamson ether synthesis, a type of nucleophilic substitution reaction. msu.edu
| Reaction Type | Reagent | Product Class | General Mechanism |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester | Nucleophilic Acyl Substitution |
| Esterification | Acyl Chloride (R-COCl) / Base | Ester | Nucleophilic Acyl Substitution |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | SN2 Nucleophilic Substitution msu.edu |
As a primary alcohol, the terminal hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. sltchemicals.com
Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂), will selectively oxidize the primary alcohol to an aldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), or Jones reagent, will fully oxidize the primary alcohol to a carboxylic acid.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Requires anhydrous conditions to prevent over-oxidation. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent. |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidizing agent. |
The hydroxyl group itself is a poor leaving group due to the instability of the hydroxide ion (OH⁻). msu.eduyoutube.com Therefore, for nucleophilic substitution to occur at the adjacent carbon, the –OH group must first be converted into a better leaving group. youtube.com
This is typically achieved in one of two ways:
Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). This creates a good leaving group, water (H₂O), which can be displaced by a nucleophile. With primary alcohols, this reaction proceeds via an SN2 mechanism. youtube.com
Conversion to a Sulfonate Ester: The alcohol can react with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate or mesylate, respectively, which are excellent leaving groups. A subsequent reaction with a nucleophile will proceed via an SN2 pathway.
| Reagent | Intermediate Leaving Group | Typical Nucleophile | Final Product Functional Group |
|---|---|---|---|
| HBr | Water (H₂O) | Br⁻ | Alkyl Bromide |
| SOCl₂ / Pyridine | Chlorosulfite Ester | Cl⁻ | Alkyl Chloride |
| PBr₃ | OPBr₂ | Br⁻ | Alkyl Bromide youtube.com |
| Tosyl Chloride (TsCl) / Pyridine | Tosylate (–OTs) | Various (e.g., CN⁻, N₃⁻, I⁻) | Nitrile, Azide (B81097), Iodide, etc. |
Transformations of the Brominated Alkene Moiety
The 2-bromoallyl group contains a vinylic carbon-bromine bond, which is a key site for transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.
Direct nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon. youtube.com The sp² hybridization of the carbon and potential resonance interaction between the double bond and the halogen's lone pairs make the C-Br bond stronger. youtube.com However, under specific conditions, nucleophilic vinylic substitution (SₙV) can occur.
The reaction can proceed through different mechanisms, such as an addition-elimination pathway, particularly if the double bond is activated by electron-withdrawing groups. For unactivated systems, the reaction may require strong nucleophiles or specific catalysts. researchgate.net Intramolecular SₙV reactions have also been documented where tethering a nucleophile allows it to attack the vinylic carbon. researchgate.net
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Organocuprates (R₂CuLi) | Substituted Alkene | Can lead to substitution with retention of stereochemistry. rsc.org |
| Thiolates (RS⁻) | Vinyl Sulfide | Often requires strong basic conditions. |
| Amines (R₂NH) | Enamine | Typically requires high temperatures or transition-metal catalysis. |
The vinylic C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. youtube.com These reactions typically employ a palladium or nickel catalyst. The general catalytic cycle involves three key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Br bond, forming an organometallic intermediate and increasing the metal's oxidation state (e.g., to Pd(II)). youtube.commsu.edu
Transmetalation: An organometallic reagent (the nucleophilic partner) transfers its organic group to the palladium center, displacing the bromide. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com
A wide variety of organometallic reagents can be used, leading to different named cross-coupling reactions. youtube.com
| Named Reaction | Organometallic Reagent (R-M) | General Product | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Substituted Alkene | Mild conditions; tolerant of many functional groups; requires a base. youtube.com |
| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Substituted Alkene | Tolerant of a wide range of functional groups, but tin reagents are toxic. youtube.com |
| Negishi Coupling | Organozinc compound (e.g., R-ZnCl) | Substituted Alkene | Highly reactive nucleophiles; sensitive to air and moisture. youtube.com |
| Sonogashira Coupling | Terminal Alkyne (in presence of Cu(I) co-catalyst) | En-yne | Forms a C(sp²)-C(sp) bond. |
| Heck Coupling | Alkene | Diene | Couples the vinylic bromide with an alkene. |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Enamine | Forms a C-N bond. youtube.com |
Addition Reactions to the Carbon-Carbon Double Bond
The vinyl bromide moiety in this compound is an electron-deficient alkene, susceptible to various addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by both electronic and steric factors.
One of the fundamental reactions of vinyl bromides is the addition of hydrogen halides, such as hydrogen bromide (HBr). Following Markovnikov's rule, the electrophilic addition of HBr to a vinyl bromide typically proceeds with the proton adding to the less substituted carbon of the double bond. This leads to the formation of a carbocation intermediate on the carbon already bearing the bromine atom, which is then attacked by the bromide ion to yield a geminal dibromide. stackexchange.com Both resonance and inductive effects suggest that the beta carbon is more nucleophilic, leading to the addition of the electrophile at this position. stackexchange.com
Vinyl bromides can also participate in palladium-catalyzed addition reactions. For instance, in a process known as cine-substitution, vinyl bromides can be converted to enamines through palladium-catalyzed C-N coupling, which then undergo in situ Michael addition with alkylidene malonates. organic-chemistry.orgrsc.org This demonstrates a novel reactivity pattern for vinyl bromides, deviating from the typical ipso-substitution observed in classical cross-coupling reactions. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Predicted Product | Notes |
| Hydrobromination | HBr | 2-[(2,2-Dibromopropoxy)methoxy]ethanol | Follows Markovnikov's rule, leading to a geminal dibromide. stackexchange.com |
| Michael Addition (via cine-substitution) | Pyrrolidine, Alkylidene malonate, Pd catalyst | Michael adduct | A palladium-catalyzed C-N coupling precedes the Michael addition. organic-chemistry.orgrsc.org |
| Hydrogenation | H₂, Pt catalyst | 2-[(2-Bromopropoxy)methoxy]ethanol | Addition of hydrogen across the double bond. doubtnut.com |
Radical Reactions Involving the Bromine Atom
The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, initiating a variety of transformations. Radical cyclizations are a prominent class of reactions involving bromoalkenes.
For instance, tin-free, photoinduced electron transfer can promote reductive radical cyclization reactions of similar structures like allyl 2-bromoaryl ethers. These reactions often proceed in the presence of a base, such as NaOH. While the substrate is not an aryl ether, the principle of radical generation from a C-Br bond and subsequent intramolecular cyclization onto the double bond is a plausible pathway. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the specific reaction conditions and the conformation of the radical intermediate.
Furthermore, radical cyclizations of bromo ketals derived from homoallylic and bis-homoallylic alcohols have been described, where carbon-carbon bond formation occurs in a regio- and stereoselective manner. This suggests that the hydroxyl group in this compound could potentially influence the stereochemical outcome of such radical cyclizations.
| Reaction Type | Initiator/Conditions | Potential Intermediate | Predicted Product Class |
| Reductive Radical Cyclization | Photochemical (e.g., UV light), NaOH | Bromoalkyl radical | Cyclic ether or alcohol derivatives |
| Tin-Mediated Radical Cyclization | Bu₃SnH, AIBN | Bromoalkyl radical | Cyclized products |
Reactivity of the Ether Linkage
The ether linkage in this compound can be subject to cleavage and rearrangement reactions, typically under acidic or catalytic conditions.
The cleavage of ethers is a common transformation, often accomplished using strong acids like HBr or HI. libretexts.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the nature of the alkyl groups attached to the ether oxygen. libretexts.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by the halide ion. The attack would likely occur at the less sterically hindered carbon.
Allyl ethers are also susceptible to cleavage under various catalytic conditions. Palladium-catalyzed deallylation is a widely used method, often employing a scavenger for the allyl group. organic-chemistry.orgresearchgate.net Other transition metal reagents can also effect the selective cleavage of allyl ethers under mild conditions. acs.org Furthermore, oxidative methods can be employed for the removal of O-allyl protecting groups under near-neutral pH. organic-chemistry.org
| Cleavage Method | Reagents | Predicted Products | Mechanism |
| Acidic Cleavage | HBr or HI (aq.) | 2-Bromoprop-2-en-1-ol and 2-bromoethanol | S(_N)2 or S(_N)1 libretexts.org |
| Palladium-Catalyzed Deallylation | Pd(PPh₃)₄, N,N'-Dimethylbarbituric acid | Ethylene (B1197577) glycol and a derivative of the allyl group | Allylic alkylation researchgate.net |
| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Ethylene glycol and a brominated aldehyde | Dihydroxylation followed by oxidative cleavage organic-chemistry.org |
Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.inbyjus.com For allyl ether systems, the Claisen rearrangement is a well-known pericyclic reaction. byjus.com However, the specific substitution pattern of this compound does not lend itself to a classical Claisen rearrangement.
Nevertheless, other types of rearrangements are conceivable. For instance, studies on N-(2-bromoallyl)-arylamines have shown that they can cyclize to form substituted 2-methylindoles, a process that involves a rearrangement. rsc.org While the substrate and conditions are different, it highlights the potential for bromoallyl systems to undergo complex intramolecular transformations. Such rearrangements in this compound would likely require specific catalysts or reaction conditions to facilitate the migration of atoms or functional groups.
| Rearrangement Type | Conditions | Potential Product Feature | Notes |
| Skeletal Rearrangement | Acid or Lewis acid catalysis | Formation of a more stable carbocation intermediate | Highly dependent on the specific catalyst and conditions. |
Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.netnih.gov The presence of a hydroxyl group in this compound makes it a potential substrate for MCRs, where it can act as the alcohol component.
For example, alcohols are known to participate in tandem transformations and MCRs following a dehydrogenation strategy. rsc.org This approach allows for the in situ generation of an aldehyde or ketone from the alcohol, which can then participate in subsequent reactions. While the primary alcohol in this compound is a candidate for such transformations, the compatibility of the required catalysts with the vinyl bromide and ether functionalities would be a critical factor.
Cascade transformations, where a single reaction setup initiates a sequence of intramolecular reactions, are also plausible. For instance, a reaction targeting the vinyl bromide could generate an intermediate that subsequently reacts with the hydroxyl group or the ether linkage, leading to the formation of complex cyclic structures.
| Reaction Class | Potential Reactants | Potential Product Type | Key Feature |
| Multi-component Reaction | Aldehyde, Amine, Isocyanide | Complex heterocyclic structures | The hydroxyl group of the substrate acts as a reactive component. |
| Dehydrogenative Cascade | Dehydrogenation catalyst | Cyclic ethers or lactones | In situ oxidation of the alcohol initiates the cascade. |
Mechanistic and Kinetic Investigations of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol Chemistry
Elucidation of Reaction Mechanisms
The chemical behavior of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is largely dictated by the reactivity of its bromoallyl ether moiety. The elucidation of its reaction mechanisms involves a detailed examination of the pathways of functional group transformations and the identification of transient species such as intermediates and transition states.
Pathways of Functional Group Transformations
The primary pathways for the transformation of the 2-bromoallyl group in this molecule involve nucleophilic substitution and elimination reactions. The vinyl bromide can undergo substitution, although this is generally less facile than for saturated alkyl halides. The allylic position, however, presents a key site for reactivity.
Nucleophilic substitution reactions can proceed via two main mechanisms: S(_N)1 and S(_N)2. In an S(_N)1 pathway, the reaction rate is dependent on the formation of a carbocation intermediate. For a molecule like this compound, the potential for resonance stabilization of an allylic carbocation could favor an S(_N)1 mechanism under appropriate conditions, such as in the presence of a polar protic solvent and a weak nucleophile.
Conversely, the S(_N)2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. For the primary allylic carbon in this compound, the S(_N)2 pathway is a highly probable route for substitution, especially given that primary alkyl halides are excellent substrates for this type of reaction.
Elimination reactions, E1 and E2, are also possible, leading to the formation of a diene. The E2 mechanism is a concerted process favored by strong, bulky bases, while the E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 pathway.
The ether linkage can undergo acidic cleavage, typically in the presence of strong acids like HBr or HI. This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. For a primary alkyl group and an allylic group, the reaction can proceed via an S(_N)2 attack on the less hindered primary carbon or potentially an S(_N)1 pathway involving the more stable allylic carbocation.
Identification of Intermediates and Transition State Analysis
The direct observation of reaction intermediates is often challenging due to their transient nature. Techniques such as trapping experiments and spectroscopic methods can provide evidence for their existence. For instance, in a potential S(_N)1 reaction of this compound, the intermediate would be a resonance-stabilized allylic carbocation. This intermediate could be "trapped" by a highly reactive nucleophile present in the reaction mixture, leading to a product whose formation can only be explained by the existence of the carbocation.
Computational chemistry has become an invaluable tool for analyzing transition states, which represent the highest energy point along the reaction coordinate. Through quantum chemical calculations, the geometries and energies of transition states for various possible reaction pathways (S(_N)1, S(_N)2, E1, E2) can be modeled. These calculations can help to predict which pathway is energetically more favorable under a given set of conditions. For example, a computational study could compare the activation energy for the concerted S(_N)2 attack of a nucleophile with the energy required to form the allylic carbocation in an S(_N)1 pathway.
Kinetic Studies of Key Reactions
Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring reaction rates under different conditions, key parameters such as the rate law and activation parameters can be determined.
Rate Law Determinations
The rate law of a reaction provides a mathematical expression that relates the rate of the reaction to the concentration of the reactants. For the reactions of this compound, determining the rate law can help distinguish between different mechanistic pathways.
For a nucleophilic substitution reaction, a rate law that is first order in both the substrate and the nucleophile (Rate = k[substrate][nucleophile]) is indicative of an S(_N)2 mechanism. In contrast, a rate law that is only first order in the substrate (Rate = k[substrate]) suggests an S(_N)1 mechanism, where the rate-determining step is the unimolecular formation of the carbocation.
Experimental determination of the rate law typically involves systematically varying the concentration of each reactant while keeping the others constant and measuring the initial reaction rate.
| Proposed Mechanism | Expected Rate Law | Order with respect to Substrate | Order with respect to Nucleophile |
| S(_N)1 | Rate = k[Substrate] | 1 | 0 |
| S(_N)2 | Rate = k[Substrate][Nucleophile] | 1 | 1 |
| E1 | Rate = k[Substrate] | 1 | 0 |
| E2 | Rate = k[Substrate][Base] | 1 | 1 |
Evaluation of Activation Parameters (Enthalpy, Entropy of Activation)
The temperature dependence of the reaction rate constant can be used to determine the activation parameters of a reaction, namely the enthalpy of activation ((\Delta)H) and the entropy of activation ((\Delta)S). These parameters are derived from the Eyring equation and provide further insight into the transition state of the rate-determining step.
The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur. The entropy of activation reflects the change in the degree of order or randomness when the reactants form the transition state.
A negative entropy of activation is often observed for S(_N)2 reactions, as two reactant molecules come together to form a more ordered single transition state. Conversely, S(_N)1 reactions often have a near-zero or slightly positive entropy of activation, as the dissociation of the leaving group in the rate-determining step leads to an increase in disorder.
| Parameter | S(_N)1 Mechanism | S(_N)2 Mechanism |
| Enthalpy of Activation ((\Delta)H) | Typically higher | Typically lower |
| Entropy of Activation ((\Delta)S) | Near-zero or slightly positive | Negative |
Influence of Solvent and Catalytic Species on Reaction Outcomes
The choice of solvent and the presence of catalysts can profoundly influence the rate and mechanism of the reactions of this compound.
Solvents can stabilize reactants, intermediates, and transition states to different extents, thereby altering the energy landscape of the reaction. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. Their ability to donate hydrogen bonds makes them particularly good at stabilizing carbocation intermediates and leaving groups, thus favoring S(_N)1 and E1 pathways.
Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide (DMF), possess dipole moments but cannot donate hydrogen bonds. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus accelerating S(_N)2 reactions.
Stereochemical Considerations in Reactions of this compound
The stereochemistry of reactions involving this compound is a critical aspect that influences the three-dimensional structure of the resulting products. The presence of a prochiral center and a reactive double bond allows for a variety of stereoselective transformations. Understanding these stereochemical outcomes is essential for the targeted synthesis of specific isomers.
Reactions involving this compound can be broadly categorized into two main types with significant stereochemical implications: those occurring at the double bond and those involving the allylic position. The stereochemical course of these reactions is dictated by the reaction mechanism and the nature of the reagents employed.
One of the key considerations is the potential for diastereoselective reactions. When this compound reacts with a chiral reagent or in the presence of a chiral catalyst, the formation of diastereomers is possible. The relative orientation of the substituents in the transition state determines which diastereomer is formed in excess. For instance, in reactions such as catalytic hydrogenation or epoxidation, the approach of the reagent to the double bond can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.
Furthermore, enantioselective reactions can be achieved by employing chiral catalysts or auxiliaries. These reactions are designed to produce an excess of one enantiomer over the other. For example, asymmetric dihydroxylation or aminohydroxylation of the double bond in this compound can lead to the formation of chiral diols or amino alcohols with high enantiomeric excess. The choice of the chiral ligand associated with the metal catalyst is crucial in determining the stereochemical outcome of these transformations.
The following table provides a hypothetical overview of potential stereoselective reactions of this compound and the expected stereochemical outcomes based on established principles of organic chemistry.
| Reaction Type | Reagent/Catalyst | Potential Stereochemical Outcome |
| Catalytic Hydrogenation | H₂, Chiral Rhodium Catalyst | Formation of a chiral alkane with high enantiomeric excess. |
| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | Production of a specific enantiomer of the corresponding epoxide. |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Formation of a chiral diol with a high degree of enantioselectivity. |
| Nucleophilic Substitution | Chiral Nucleophile | Potential for kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other. |
It is important to note that the actual stereochemical outcomes will be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and the precise nature of the chiral catalyst or reagent used. Detailed experimental studies are necessary to fully elucidate the stereochemical pathways of reactions involving this compound and to optimize conditions for the synthesis of desired stereoisomers.
Spectroscopic and Advanced Analytical Characterization Methodologies for 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the atomic connectivity. For 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, a complete assignment of proton and carbon signals is essential.
The ¹H NMR spectrum of this compound is expected to show five distinct signals for the carbon-bound protons and one for the hydroxyl proton. The chemical shift (δ) of each proton is influenced by its electronic environment. The deshielding effects of the electronegative oxygen and bromine atoms, as well as the carbon-carbon double bond, are key factors in assigning the signals.
The predicted ¹H NMR spectral data are summarized below.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | Variable, ~1.5-3.5 | Singlet (broad) | 1H |
| -O-CH₂-CH₂-OH | ~3.75 | Triplet | 2H |
| -O-CH₂-CH₂-OH | ~3.60 | Triplet | 2H |
| Br-C=CH₂-CH₂-O- | ~4.15 | Singlet | 2H |
| Br-C(=CH₂) | ~5.70 | Singlet | 1H |
| Br-C(=CH₂) | ~5.95 | Singlet | 1H |
The vinylic protons (C=CH₂) are expected to appear as two distinct singlets in the downfield region (δ 5.7-6.0 ppm) due to their unique positions relative to the bromine atom.
The allylic protons (-CH₂-O-) adjacent to the double bond are deshielded by the ether oxygen and appear as a singlet around δ 4.15 ppm.
The two methylene (B1212753) groups of the ethanol (B145695) moiety (-O-CH₂-CH₂-OH) are expected to appear as two distinct triplets due to coupling with each other, typically in the δ 3.6-3.8 ppm range.
The hydroxyl proton (-OH) signal is typically a broad singlet with a chemical shift that can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.
The predicted ¹³C NMR spectral data are detailed in the table below.
| Assigned Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂-OH | ~61 |
| -O-CH₂- | ~71 |
| -O-CH₂-C= | ~75 |
| =CH₂ | ~120 |
| =C(Br)- | ~130 |
The carbon atom attached to the hydroxyl group (-CH₂-OH) is expected at approximately δ 61 ppm.
The ether-linked carbons (-O-CH₂- and -O-CH₂-C=) are expected in the δ 70-75 ppm region.
The vinylic carbons are found further downfield, with the terminal =CH₂ appearing around δ 120 ppm and the bromine-substituted carbon (=C(Br)-) at approximately δ 130 ppm.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two methylene groups of the ethanol fragment (-O-CH₂-CH₂ -OH and -O-CH₂ -CH₂-OH), confirming their connectivity. nzqa.govt.nz
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). chemicalbook.com It would be used to definitively link each proton signal listed in the ¹H NMR table to its corresponding carbon signal in the ¹³C NMR table. For example, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~61 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. chemicalbook.com Key expected correlations for this compound would include:
Correlations from the allylic protons (-CH₂ -O-C=) to the vinylic carbons (=C(Br)- and =CH₂).
Correlations from the ether-linked methylene protons (-O-CH₂ -CH₂-OH) to the allylic carbon (-O-CH₂-C =).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
The primary functional groups in this compound are an alcohol (O-H), an ether (C-O-C), an alkene (C=C), and an alkyl bromide (C-Br).
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |
| Alkane (C-H) | Stretching (sp³) | 3000 - 2850 |
| Alkene (=C-H) | Stretching (sp²) | 3100 - 3010 |
| Alkene (C=C) | Stretching | 1650 - 1630 |
| Ether (C-O-C) | Stretching (asymmetric) | 1150 - 1085 |
| Alcohol (C-O) | Stretching | 1075 - 1000 |
| Alkyl Bromide (C-Br) | Stretching | 650 - 510 |
The IR spectrum would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. The C-O stretching of the ether and alcohol groups would appear in the fingerprint region between 1150-1000 cm⁻¹. A peak around 1640 cm⁻¹ would confirm the presence of the C=C double bond. Raman spectroscopy would be particularly useful for observing the C=C stretch, which is often a strong band in Raman spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
The molecular formula of this compound is C₅H₉BrO₂. Its molecular weight is approximately 181.03 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion would appear as two peaks of nearly equal intensity, two mass units apart (M⁺ and M+2).
Common fragmentation pathways would include:
Loss of Bromine: A prominent fragment would result from the loss of the bromine radical, [M-Br]⁺.
Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms is common. This could lead to fragments resulting from cleavage on either side of the ether oxygen or next to the alcohol group.
Dehydration: The loss of a water molecule ([M-H₂O]⁺) is a characteristic fragmentation pattern for alcohols.
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
| [C₅H₉BrO₂]⁺ (M⁺) | 180 / 182 | Molecular Ion |
| [C₅H₉O₂]⁺ | 101 | Loss of •Br |
| [C₂H₅O₂]⁺ | 61 | Cleavage of ether C-O bond |
| [C₃H₄Br]⁺ | 119 / 121 | Cleavage of ether C-O bond |
| [CH₂OH]⁺ | 31 | α-cleavage at alcohol |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given its moderate volatility, this compound can be analyzed by GC. A polar capillary column (e.g., one with a polyethylene (B3416737) glycol or a modified polysiloxane stationary phase) would be suitable. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. GC is effective for determining the percentage purity and detecting any volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would likely provide good separation. Detection could be achieved using a refractive index (RI) detector or a UV detector at a low wavelength, as the molecule lacks a strong chromophore.
Gas Chromatography (GC)
Gas chromatography (GC) is a primary technique for assessing the purity and quantifying volatile and semi-volatile compounds. sigmaaldrich.com For this compound, which possesses a moderate boiling point and thermal stability, GC is a highly applicable analytical method. bccampus.ca The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. sigmaaldrich.com
The elution order in gas chromatography is influenced by the boiling point of the solutes and their interaction with the stationary phase. libretexts.org Generally, compounds with lower boiling points travel faster through the column. For a mixture containing this compound, it is expected that more volatile impurities would elute first. The selection of the stationary phase is critical; a mid-polarity column, such as one coated with a phenyl polysiloxane, would be appropriate for this analyte, balancing interactions with the polar ethanol group and the less polar bromoalkenyl moiety.
Temperature programming is a crucial aspect of the GC method development for this compound. libretexts.org An initial low oven temperature ensures the separation of any highly volatile contaminants, followed by a gradual temperature ramp to elute the target compound and any higher-boiling impurities in a reasonable timeframe, yielding sharp, symmetrical peaks. libretexts.org The choice of carrier gas, typically inert gases like helium or nitrogen, is often determined by the detector being used. libretexts.org
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injection Port Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, particularly for compounds that are non-volatile or thermally labile. nih.gov Given the polar hydroxyl group in this compound, HPLC, especially in a reversed-phase mode, is an excellent method for its separation and quantification. rsc.org
Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond in the bromopropenyl group is expected to have a UV absorbance maximum. The selection of an appropriate wavelength is key to achieving high sensitivity.
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient: 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and definitive identification of chemical compounds. fao.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS, which sorts gaseous ions based on their mass-to-charge ratio. researchgate.net As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, commonly by electron impact (EI). chromatographyonline.com The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and a characteristic fragmentation pattern.
For this compound, a key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. youtube.com This results in a distinctive "M+2" peak in the mass spectrum that is almost equal in intensity to the molecular ion peak (M), which is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com The fragmentation pattern would also provide structural information, likely showing losses of fragments corresponding to the ethanol and bromopropene moieties. whitman.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for the analysis of polar and non-volatile small molecules. nih.govnih.gov It interfaces an HPLC system with a mass spectrometer. Since the mobile phase from the HPLC is a liquid, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate gas-phase ions from the eluting analytes. uab.edu ESI is a soft ionization technique that is well-suited for polar molecules like this compound, often producing a protonated molecule [M+H]+ with minimal fragmentation. uab.edu This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation, providing further structural details. nih.gov
| Technique | Expected Observation |
|---|---|
| GC-MS (EI) | Molecular ion peaks (M and M+2) with approximately 1:1 intensity ratio. Characteristic fragmentation pattern. |
| LC-MS (ESI+) | Protonated molecule [M+H]+ as the base peak. Adducts (e.g., [M+Na]+) may also be observed. |
X-Ray Crystallography (if applicable to crystalline derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. rigaku.com However, this technique requires the analyte to be in the form of a single, well-ordered crystal. acs.org Since this compound is likely a liquid at room temperature, direct analysis is not feasible.
However, if a solid, crystalline derivative of the compound can be synthesized, X-ray crystallography could provide precise information on bond lengths, bond angles, and stereochemistry. rigaku.com The presence of the bromine atom is advantageous for this technique. As a "heavy atom," bromine scatters X-rays more strongly than lighter atoms like carbon, hydrogen, or oxygen. lifechemicals.comnih.gov This can simplify the process of solving the crystal structure, particularly in determining the absolute configuration of chiral centers if they were present. nih.gov The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, from which the molecular structure is elucidated. acs.org
Computational Chemistry and Theoretical Studies of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol
Quantum Chemical Calculations of Molecular Structure and Conformation
There is currently no published research detailing the quantum chemical calculations of the molecular structure and conformation of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory) to determine the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. Conformational analysis would involve scanning the potential energy surface to identify the most stable conformers and the energy barriers between them.
Table 1: Hypothetical Data Table for Geometric Parameters of this compound
Since no specific data exists, the following table is a representative example of how such data would be presented. The values are for illustrative purposes only.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (DFT B3LYP/6-31G*) |
| Bond Length | C1 | C2 | - | - | Data not available |
| C2 | Br | - | - | Data not available | |
| O1 | C3 | - | - | Data not available | |
| Bond Angle | C1 | C2 | Br | - | Data not available |
| C3 | O1 | C4 | - | Data not available | |
| Dihedral Angle | C1 | C2 | C3 | O1 | Data not available |
Electronic Structure Analysis and Reactivity Prediction
No specific electronic structure analysis or reactivity predictions for this compound are available in the current scientific literature. A computational study would involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites prone to nucleophilic attack. An electrostatic potential (ESP) map would also be generated to visualize the electron density distribution and predict regions of positive and negative charge.
Reaction Pathway Modeling and Transition State Characterization
There are no published studies on the reaction pathway modeling or transition state characterization for reactions involving this compound. This type of computational work would focus on elucidating the mechanisms of reactions this molecule might undergo, such as nucleophilic substitution or addition reactions. Calculations would be performed to locate the transition state structures, determine their energies, and calculate the activation energies for various potential reaction pathways.
Spectroscopic Parameter Prediction and Validation
No computational predictions and subsequent experimental validations of the spectroscopic parameters for this compound have been reported. Theoretical studies in this area would typically involve calculating the vibrational frequencies (to predict the IR spectrum) and the nuclear magnetic shielding constants (to predict NMR chemical shifts). These predicted spectra would then ideally be compared with experimentally obtained spectra to validate the computational model.
Table 2: Hypothetical Data Table for Predicted Spectroscopic Data of this compound
This table illustrates how predicted spectroscopic data would be presented. The values are for exemplary purposes only.
| Spectroscopic Parameter | Functional Group / Atom | Predicted Value (DFT B3LYP/6-31G*) |
| IR Frequency (cm⁻¹) | O-H stretch | Data not available |
| C=C stretch | Data not available | |
| C-Br stretch | Data not available | |
| ¹³C NMR Chemical Shift (ppm) | C=C (vinyl) | Data not available |
| C-O (ether) | Data not available | |
| ¹H NMR Chemical Shift (ppm) | O-H | Data not available |
| =CH₂ (vinyl) | Data not available |
Molecular Dynamics Simulations for Conformational Analysis
There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations would provide insights into the dynamic behavior and conformational flexibility of the molecule over time in a simulated environment (e.g., in a solvent). This would complement the static picture provided by quantum chemical calculations and offer a more comprehensive understanding of the molecule's conformational landscape.
Applications of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol As a Synthetic Building Block
Precursor in the Synthesis of Heterocyclic Compounds
The structural framework of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol makes it a suitable precursor for the synthesis of various heterocyclic compounds, most notably substituted morpholines. Morpholines are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. chemrxiv.orgsemanticscholar.org
The synthetic strategy towards morpholine (B109124) derivatives using this building block typically involves a two-step process. First, the 2-bromoallyl ether moiety can react with a primary amine (R-NH₂) via nucleophilic substitution, displacing the bromine atom to form an N-allyl intermediate. This intermediate contains both the secondary amine and the terminal hydroxyl group necessary for the subsequent cyclization step. The intramolecular cyclization can then be induced, often under palladium catalysis in a carboamination reaction or through other methods like aza-Wacker cyclizations, to form the six-membered morpholine ring. nih.govnih.govnih.gov This approach allows for the introduction of various substituents on the nitrogen atom, depending on the primary amine used in the initial step.
Table 1: Plausible Synthetic Route to N-Substituted Morpholines
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic Substitution | This compound, Primary Amine (R-NH₂) | N-(prop-2-en-1-yl)-2-(amino)ethanol intermediate |
This method is analogous to established syntheses that utilize substituted ethanolamine (B43304) derivatives to generate morpholine products as single stereoisomers. nih.govnih.gov The versatility of this approach could also provide access to fused bicyclic morpholine structures. nih.gov
Integration into Complex Molecular Architectures and Natural Product Synthesis
The integration of this compound into complex molecules is facilitated by the distinct reactivity of its two functional groups. The vinyl bromide group is particularly valuable as it can participate in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.com
Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Heck reaction. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: The vinyl bromide can be coupled with an organoboron species, such as an aryl or vinyl boronic acid, to form a new C-C bond. wikipedia.orgrsc.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls, and proceeds with retention of the double bond's configuration. wikipedia.orgrsc.org
Heck Reaction: This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction is a powerful tool for creating substituted alkenes and is noted for its excellent stereoselectivity. organic-chemistry.org
Through these coupling strategies, the 2-(hydroxyethoxy)methylpropene scaffold can be attached to larger, more complex molecular frameworks. The remaining hydroxyl group can then be used for subsequent transformations, such as esterification or etherification, adding another layer of synthetic utility. This dual functionality makes it a useful building block for creating intricate structures, potentially serving as a fragment in the total synthesis of natural products or in the generation of libraries of complex molecules for drug discovery.
Role in Polymer Chemistry and Materials Science
The dual functionality of this compound makes it a valuable component in polymer chemistry, where it can be employed as a monomer, a cross-linking agent, and a tool for modifying polymer properties.
The vinyl group in this compound allows it to act as a monomer in various polymerization reactions, particularly radical polymerizations. wikipedia.orgnih.gov The presence of an adjacent bromine atom can stabilize the propagating radical through hyperconjugation, making it a suitable candidate for these processes. libretexts.org
Specifically, it can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for creating polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edusigmaaldrich.com In this context, this compound would be considered a functional monomer. The polymerization of monomers containing hydroxyl groups, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), by ATRP is well-established. acs.orgijpras.com By incorporating our title compound into a polymer backbone, a resulting polymer with pendant hydroxyl groups and bromine atoms is produced.
Table 2: Polymerization Characteristics
| Polymerization Type | Role of Monomer | Key Features | Resulting Polymer Functionality |
|---|---|---|---|
| Radical Polymerization | Vinyl Monomer | Forms polymer chain via radical addition. wikipedia.org | Pendant -oxy]ethanol and -Br groups. |
Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength and solvent resistance. rsc.org this compound is a candidate for use as a cross-linking agent due to its two reactive sites.
The hydroxyl group can react with other functional groups on polymer chains, such as isocyanates to form urethane (B1682113) linkages or carboxylic acids to form ester linkages. This is a common strategy for curing adhesives and coatings. rsc.orgresearchgate.net Alternatively, after the vinyl group has been polymerized into a polymer backbone, the bromine atom on the side chain remains as a reactive site for post-polymerization cross-linking reactions.
Introducing functional groups onto a polymer backbone is a key strategy for tailoring its properties. polysciences.com The hydroxyl group of this compound, when incorporated into a polymer, provides a reactive site for post-polymerization modification. researchgate.net For example, these hydroxyl groups can be esterified or can react with isocyanates to attach a wide variety of functional molecules, thereby altering the polymer's solubility, thermal properties, or biocompatibility. researchgate.net This approach is analogous to the well-documented functionalization of polymers prepared by ATRP using hydroxyl-containing initiators. cmu.edusigmaaldrich.comcmu.edu
Intermediate in Agrochemical and Fine Chemical Synthesis
In the fields of agrochemical and fine chemical synthesis, this compound can serve as a valuable intermediate. Its structure contains motifs found in various specialty chemicals.
The allyl ether component is a structural feature in many fragrance compounds. google.comgoogle.com The synthesis of fragrant allyl esters and ethers often involves the reaction of an alcohol with an allyl-containing molecule. google.comperfumerflavorist.com The hydroxyl group of this compound could be esterified with various carboxylic acids to produce novel ester compounds with potential applications in the fragrance industry.
In agrochemical synthesis, phenoxyacetic acid derivatives are precursors to many herbicides. nih.gov While not a direct phenoxy derivative, the ether linkage in this compound is a key structural element. Furthermore, organophosphorus compounds, many of which are pesticides, are often synthesized from alcohol precursors. nih.govnih.gov The title compound could be used to synthesize novel phosphonate (B1237965) or phosphate (B84403) esters with potential herbicidal or insecticidal activity. The bromo-alkene functionality also offers a handle for further synthetic diversification to create a range of potential agrochemical candidates. asianpubs.org
Derivatization for Advanced Analytical Purposes
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the derivatization of this compound for advanced analytical purposes. The available literature primarily focuses on its role as a reactant or intermediate in the synthesis of other molecules, rather than its conversion into derivatives specifically designed for enhancing analytical detection or separation.
While the functional groups present in this compound—a hydroxyl group and a bromoalkene moiety—theoretically allow for various derivatization reactions, there is no direct evidence in the reviewed sources of this compound being used as a building block to create standards or derivatives for techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). General derivatization techniques are widely employed in analytical chemistry to improve the volatility, thermal stability, or detector response of analytes. However, the application of these methods to this compound for analytical purposes is not documented in the available literature.
Further research would be necessary to explore the potential of this compound in this context, including the development and validation of specific derivatization protocols and the characterization of the resulting products for their utility in advanced analytical applications.
Future Research Directions and Emerging Trends in the Study of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmental preservation has spurred research into green and sustainable synthesis methods. alfa-chemistry.com For 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, future efforts will likely concentrate on replacing traditional synthetic protocols, which may rely on hazardous reagents and generate significant waste, with more eco-friendly alternatives.
Key research areas include:
Biocatalytic Approaches: Utilizing enzymes or whole-cell systems for the synthesis of ethers and related compounds offers high selectivity under mild conditions. researchgate.netrsc.org Research could explore enzymatic pathways for the etherification step, potentially reducing the need for harsh catalysts and solvents.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow synthesis for this compound could lead to higher yields, better process control, and reduced waste generation.
Use of Renewable Feedstocks: Investigating pathways to derive the ethanol (B145695) or propene fragments of the molecule from biorenewable sources would significantly enhance its sustainability profile.
Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. rsc.org Future syntheses will aim for high atom economy, minimizing the formation of byproducts. rsc.org
| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric, potentially toxic metal reagents. | Recyclable, non-toxic catalysts (e.g., iron-based, organocatalysts), biocatalysts. alfa-chemistry.comrsc.org |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, ionic liquids, or solvent-free conditions. |
| Energy Input | High temperatures and pressures. | Microwave-assisted or sonochemical methods, lower reaction temperatures. alfa-chemistry.com |
| Byproducts | Significant generation of inorganic waste. | Minimal byproducts, often limited to benign molecules like water. nih.gov |
Advanced Catalyst Discovery for Selective Transformations
The reactivity of the bromoalkene and hydroxyl functionalities in this compound makes it a prime candidate for catalytically controlled transformations. Future research will focus on discovering and developing highly selective catalysts to precisely modify the molecule.
Selective Cross-Coupling Reactions: The C(sp2)-Br bond is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). A major trend is the use of earth-abundant and low-toxicity metals like iron and copper as alternatives to palladium. beilstein-journals.orgmdpi.com Research will target catalysts that can selectively couple the vinyl bromide without affecting other parts of the molecule. For instance, cobalt-catalyzed couplings of allylic bromides with Grignard reagents have shown promise for achieving high selectivity. organic-chemistry.org
Asymmetric Catalysis: The development of chiral catalysts could enable enantioselective additions to the double bond or substitutions at the allylic position, leading to the synthesis of chiral derivatives. Palladium-catalyzed asymmetric allylic substitution is a powerful method for creating stereogenic centers with high enantioselectivity. nih.gov
Tandem Catalysis: A significant area of interest is the design of catalytic systems that can perform multiple transformations in a single pot. For this compound, a catalyst could potentially facilitate an initial coupling reaction at the bromide, followed by a cyclization involving the hydroxyl group, streamlining the synthesis of complex heterocyclic structures.
| Catalyst Type | Target Transformation | Potential Advantage | Reference |
|---|---|---|---|
| Palladium/Phosphine Complexes | Suzuki, Heck, Sonogashira Coupling | High efficiency and functional group tolerance. | nih.gov |
| Copper-based Catalysts | Ullmann-type Etherification, C-N Coupling | Lower cost than palladium, unique reactivity. | beilstein-journals.org |
| Gold-based Catalysts | Allylation of Aryl Boronic Acids | Can catalyze sp2-sp3 C-C cross-coupling. | nih.gov |
| Iron(III) Salts | Dehydrative Etherification | Inexpensive, environmentally benign. | nih.govnih.govacs.org |
| Ruthenium-hydride Complexes | Selective Etherification | High selectivity for unsymmetrical ethers. | acs.org |
Bio-inspired Chemical Modifications and Bioconjugation Approaches
The structure of this compound offers handles for conjugation to biological molecules. Bio-inspired chemistry seeks to mimic natural processes for efficient and selective modifications under physiological conditions. rsc.org
Thiol-Reactive Probes: The vinyl bromide moiety can potentially act as an electrophile in Michael-type addition reactions with thiol-containing biomolecules like cysteine residues in proteins. nih.gov Future work could explore its utility as a bioconjugation reagent, developing derivatives for labeling proteins, peptides, or other biological targets. This approach is analogous to the widely used maleimide (B117702) chemistry for bioconjugation. researchgate.net
Bio-orthogonal Chemistry: Research could focus on modifying the molecule to participate in bio-orthogonal reactions (reactions that occur in living systems without interfering with native biochemical processes). For example, the hydroxyl group could be functionalized with an azide (B81097) or alkyne to enable "click" chemistry.
Enzyme-Mediated Functionalization: Investigating whether specific enzymes can recognize and modify this compound could lead to highly selective biotransformations. This could be used to attach the molecule to a larger biological scaffold or to modify its structure in a complex biological medium.
Next-Generation Materials Applications and Polymer Design
The dual functionality of this compound (a polymerizable double bond and a reactive hydroxyl group) makes it an attractive monomer for creating advanced polymers and materials. escholarship.orgescholarship.org
Functional Polymers: The vinyl group can participate in radical polymerization to form a polymer backbone. The pendant ether-alcohol side chains can then be used for post-polymerization modification, allowing for the introduction of various functionalities. This could lead to the creation of smart materials, such as responsive hydrogels or functional coatings.
Degradable Polymers: The ether linkage in the side chain, or potentially incorporated into a polymer backbone, could be designed to be cleavable under specific conditions (e.g., acidic pH). This is a key strategy in developing sustainable and degradable materials, such as poly(silyl ether)s, which are known for their hydrolytic degradability. mdpi.com
Sequence-Defined Polymers: Advanced polymerization techniques could be used to incorporate this compound into sequence-controlled polymers. acs.orgnih.gov Precise placement of this functional monomer along a polymer chain could lead to materials with highly specific properties, mimicking the complexity of biopolymers and enabling applications in drug delivery and bio-imaging. acs.org
High-Performance Resins and Coatings: The reactive bromine and hydroxyl groups could be utilized in cross-linking reactions to form robust thermosetting resins. Such materials could find applications as advanced coatings, adhesives, or composites with tailored thermal and mechanical properties.
Predictive Modeling and Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. researchgate.netnih.gov For this compound, computational methods can guide future research by predicting properties and designing new molecules.
Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reactivity of the different functional groups within the molecule. mdpi.com This can help predict the outcomes of chemical reactions, understand reaction mechanisms, and identify the most favorable conditions for desired transformations. Machine learning models can also be trained on experimental data to predict reaction outcomes and catalyst performance with high accuracy. youtube.comnih.gov
Designing Novel Derivatives: Computational tools can be used to design novel derivatives of this compound with specific, tailored properties. acs.orgnih.gov For example, by systematically modifying the substituents, it is possible to tune the electronic properties of the double bond, the acidity of the hydroxyl group, or the steric hindrance around reactive sites. This in-silico screening can identify promising candidates for synthesis and testing, saving significant time and resources.
Modeling Polymer Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this monomer. This includes predicting mechanical properties, glass transition temperatures, and interactions with other molecules, which is crucial for designing materials for specific applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, and what catalysts or solvents optimize yield?
- Methodological Answer : A common approach involves nucleophilic substitution reactions using PEG-400 as a solvent and heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) under mild temperatures (70–80°C). Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Alternative routes may employ ethylene glycol derivatives as intermediates, leveraging bromoalkylation steps .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the bromopropenyl group (δ 5.8–6.3 ppm for vinyl protons) and ethoxy protons (δ 3.5–4.0 ppm). The hydroxyl proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often exchange-broadened .
- IR : Key peaks include O–H stretch (~3400 cm⁻¹), C–Br (550–650 cm⁻¹), and C=C (1640–1680 cm⁻¹) .
Q. What solvents are compatible with this compound for reaction design?
- Methodological Answer : The compound is hygroscopic and should be stored under inert atmosphere. Solubility
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Chloroform | >50 | |
| Ethanol | 30–40 | |
| Water | <5 |
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles). Store under nitrogen/argon at 2–8°C. Toxicity studies on analogues (e.g., 2-butoxyethanol) suggest potential hematological effects; monitor occupational exposure via urinary metabolites .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up this compound production?
- Methodological Answer : Systematic precursor reduction (e.g., 10–20% molar excess) improves cost efficiency without compromising yield. Temperature optimization (e.g., 110–125°C for fluorination analogues) and solvent homogeneity adjustments (e.g., diluted ethanol for extraction) enhance reproducibility . Kinetic studies under varying catalytic loads (5–15 wt%) are advised to identify rate-limiting steps .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift proton signals. Verify assignments using 2D NMR (COSY, HSQC) .
- Temperature Artifacts : Elevated temperatures during synthesis can induce tautomerism or decomposition. Conduct variable-temperature NMR to detect dynamic processes .
Q. What strategies are effective for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Toxicity Screening : Use in vitro models (e.g., hepatic cell lines) to assess cytotoxicity, referencing analogues like 2-butoxyethanol .
- Bioactivity Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains, as seen with brominated furanones .
- Metabolic Stability : Employ LC-MS to track metabolites (e.g., glucuronidation or oxidation products) in microsomal assays .
Q. How can thermal stability and decomposition pathways be characterized?
- Methodological Answer :
- TGA/DSC : Measure decomposition onset temperatures (typically >150°C for ethoxy-bromo derivatives) and identify volatile byproducts via GC-MS .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
Q. What computational approaches aid in predicting reactivity or crystallography?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
